![molecular formula C13H15N5O5S B335405 ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B335405.png)
ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a triazole ring, a thiophene ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of 3-nitro-1H-1,2,4-triazole, which is then reacted with ethyl 4,5-dimethyl-3-thiophenecarboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as dibromisocyanuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods are designed to be environmentally benign and cost-effective, often utilizing metal-free catalysts and atom-economical reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[({3-nitro-1H-1,2,4-triazol-1-yl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso
Properties
Molecular Formula |
C13H15N5O5S |
|---|---|
Molecular Weight |
353.36 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C13H15N5O5S/c1-4-23-12(20)10-7(2)8(3)24-11(10)15-9(19)5-17-6-14-13(16-17)18(21)22/h6H,4-5H2,1-3H3,(H,15,19) |
InChI Key |
MYWCAYNMUURAFL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B335323.png)
![5-(4-Ethoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335324.png)
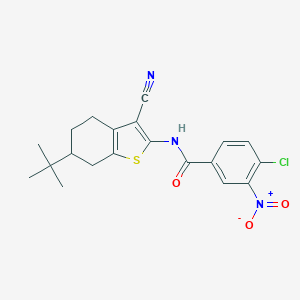
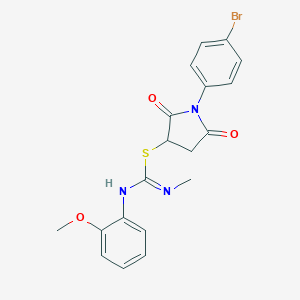
![propyl 2-{[(2-naphthyloxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B335333.png)
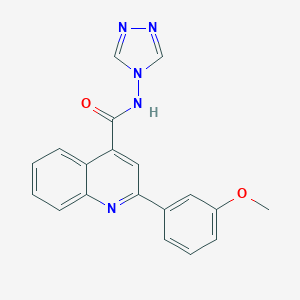
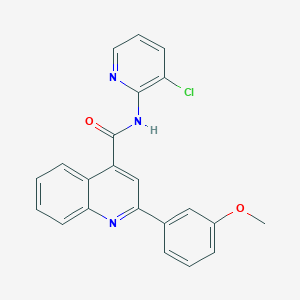
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-ethyl-N'-(4-methoxyphenyl)carbamimidothioate](/img/structure/B335339.png)
![5-(4-Ethoxy-3-methoxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B335341.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B335342.png)
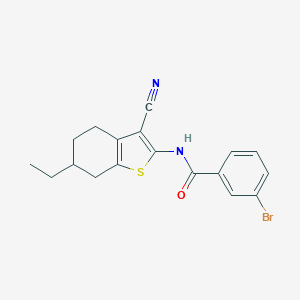
![Ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B335345.png)
![3-(cyclohexylmethyl)-2-[(2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B335346.png)
![2-[(heptylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B335347.png)
